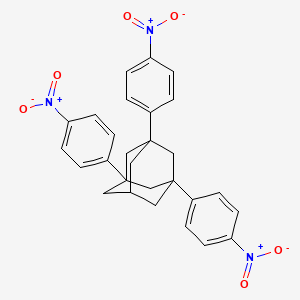
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane is a complex organic compound characterized by its adamantane core structure substituted with three 4-nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane typically involves multi-step organic reactions. One common method includes the nitration of adamantane derivatives followed by the introduction of nitrophenyl groups under controlled conditions. The reaction conditions often require the use of strong acids and nitrating agents, with careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to improve the sustainability and scalability of such synthetic processes .
化学反応の分析
Types of Reactions
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of tris(4-aminophenyl)adamantane.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
科学的研究の応用
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. The adamantane core provides structural stability and rigidity, making it a valuable scaffold in molecular design.
類似化合物との比較
Similar Compounds
1,3-Dihydroxyadamantane: Another adamantane derivative with hydroxyl groups instead of nitrophenyl groups.
Tris(4-aminophenyl)adamantane: A reduced form of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane with amine groups.
Uniqueness
This compound is unique due to its combination of nitrophenyl groups and adamantane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C28H25N3O6 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
1,3,5-tris(4-nitrophenyl)adamantane |
InChI |
InChI=1S/C28H25N3O6/c32-29(33)23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(10-4-21)30(34)35)18-28(15-19,17-26)22-5-11-25(12-6-22)31(36)37/h1-12,19H,13-18H2 |
InChIキー |
JIOGYTVWYIZINK-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















